molecular formula C8H5ClN2O2S B11817160 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid

Katalognummer: B11817160
Molekulargewicht: 228.66 g/mol
InChI-Schlüssel: ZBYRHXXVGNUDRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine, nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is unique due to the presence of the chlorine atom and the acrylic acid moiety, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new drugs and industrial chemicals .

Eigenschaften

Molekularformel

C8H5ClN2O2S

Molekulargewicht

228.66 g/mol

IUPAC-Name

3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13)

InChI-Schlüssel

ZBYRHXXVGNUDRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.